Proglumide sodium salt
Overview
Description
Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist . It has greater selectivity for the CCKA subtype . It selectively blocks central nervous system effects . Proglumide sodium salt is orally active .
Molecular Structure Analysis
The empirical formula of Proglumide sodium salt is C18H25N2NaO4 . Its molecular weight is 356.39 g/mol .Physical And Chemical Properties Analysis
Proglumide sodium salt is a solid substance . It is white in color and soluble in water .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Proglumide sodium salt is a non-selective cholecystokinin (CCK) antagonist . It has been used to study the effects of proglumide on cholecystokinin-stimulated amylase secretion .
Methods of Application or Experimental Procedures
Proglumide sodium salt inhibits CCK-stimulated amylase secretion and prevents CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini .
Results or Outcomes
The application of Proglumide sodium salt resulted in the inhibition of CCK-stimulated amylase secretion .
Application in Oncology
Specific Scientific Field
Summary of the Application
Proglumide sodium salt has been used to study its effects on the growth of colon carcinoma cells .
Methods of Application or Experimental Procedures
Proglumide sodium salt blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .
Results or Outcomes
The application of Proglumide sodium salt resulted in the blocking of growth of HT29 colon carcinoma cells .
properties
IUPAC Name |
sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWGCINVOIJSO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912821 | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proglumide sodium salt | |
CAS RN |
99247-33-3 | |
Record name | Proglumide sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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